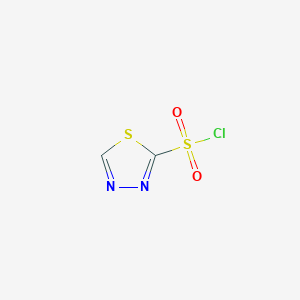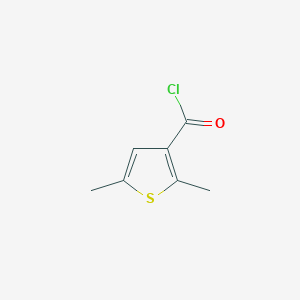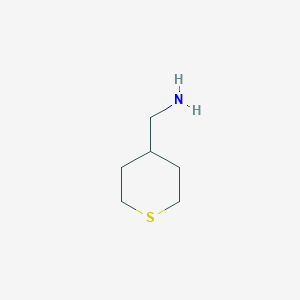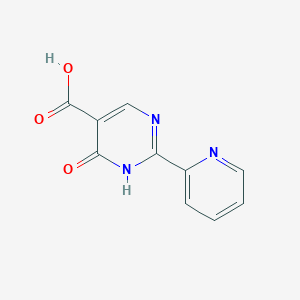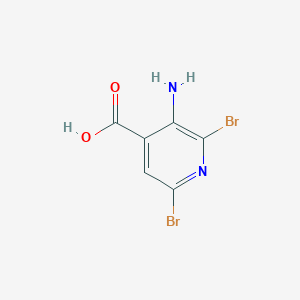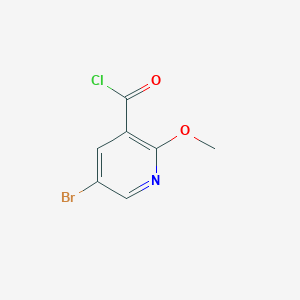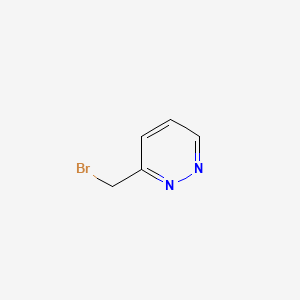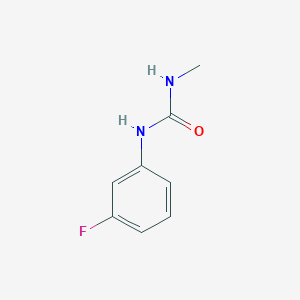
N-(3-fluorophenyl)-N'-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-N'-methylurea (NFMU) is an organofluorine compound that is used in the synthesis of various organic compounds. It can be used as a reagent in a variety of reactions and is known to be a useful tool for the preparation of a wide range of organic compounds. NFMU has been studied extensively and its properties have been described in detail. In
Applications De Recherche Scientifique
Antimicrobial Agents
N-(3-fluorophenyl)-N’-methylurea: derivatives have been studied for their potential as antimicrobial agents. The presence of the 3-fluorophenyl moiety is suggested to be a promising scaffold for developing new antimicrobial agents with multiple mechanisms of action, which could help prevent the development of resistant forms .
Antifungal Activity
Some derivatives of N-(3-fluorophenyl)-N’-methylurea have shown moderate antifungal activity against Candida species, with certain compounds exhibiting high activity against C. albicans. This suggests their potential use in treating fungal infections, especially in immunocompromised patients .
Synthesis of Schiff Bases
The compound has been used in the synthesis of new Schiff bases derived from 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. These bases have shown promise in the treatment of infectious diseases, highlighting the versatility of N-(3-fluorophenyl)-N’-methylurea in synthesizing biologically active compounds .
Cytotoxicity Studies
The cytotoxic effects of N-(3-fluorophenyl)-N’-methylurea derivatives have been examined on various cell lines. This is crucial for understanding the safety profile of these compounds before they can be considered for medical applications .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the mechanism of antibacterial and antifungal activity of N-(3-fluorophenyl)-N’-methylurea derivatives. This involves simulating the interaction of the compound with biological targets like topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase .
Development of Antimicrobial Agents with Multiple Mechanisms of Action
Research suggests that the core structure of N-(3-fluorophenyl)-N’-methylurea could be used to develop new antimicrobial agents that operate through multiple mechanisms. This could be beneficial in preventing the development of drug-resistant strains of bacteria and fungi .
Mécanisme D'action
- Ilorasertib primarily targets Akt , a serine/threonine kinase involved in cell survival, proliferation, and metabolism. Akt plays a crucial role in various cellular processes by regulating downstream signaling pathways .
- As a consequence, key cellular processes such as cell cycle progression, apoptosis, and glucose metabolism are disrupted .
- Downstream effects include altered cell survival, reduced protein synthesis, and impaired glucose uptake .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-3-methylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-10-8(12)11-7-4-2-3-6(9)5-7/h2-5H,1H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEURWIJJWVELHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC(=CC=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-N'-methylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

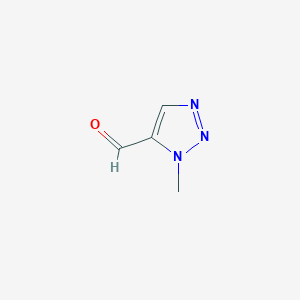
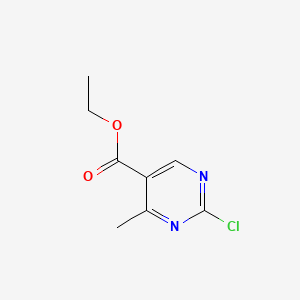
![Ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate](/img/structure/B1321582.png)
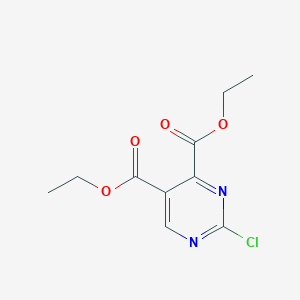
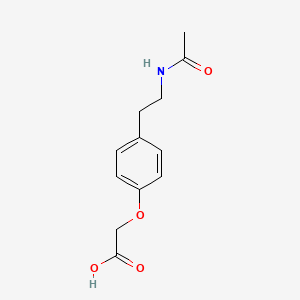
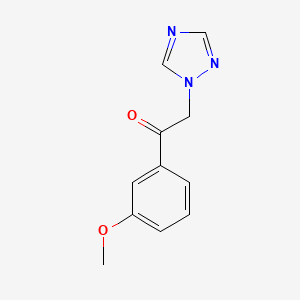
![Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321590.png)
